molecular formula C12H11F3O B13570422 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one

Katalognummer: B13570422
Molekulargewicht: 228.21 g/mol
InChI-Schlüssel: OSJHQYBXNDHWEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group and a tetrahydronaphthalenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one typically involves the reaction of 1-tetralone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

1-Tetralone+Trifluoroacetic anhydrideAlCl3This compound\text{1-Tetralone} + \text{Trifluoroacetic anhydride} \xrightarrow{\text{AlCl}_3} \text{this compound} 1-Tetralone+Trifluoroacetic anhydrideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl group.

    2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Contains a nitrophenyl group, which imparts different chemical properties.

    1,1,1-Trichloro-2,2,2-trifluoroethane: A chlorofluorocarbon with different applications and properties.

Uniqueness

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one is unique due to its combination of a trifluoromethyl group and a tetrahydronaphthalenyl moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H11F3O

Molekulargewicht

228.21 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H11F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2

InChI-Schlüssel

OSJHQYBXNDHWEF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=CC=CC=C2C1)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.